molecular formula C12H13BrClN B13494075 [(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13494075
M. Wt: 286.59 g/mol
InChI Key: WRDDYAXUYNNDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is an organic compound that features a bromonaphthalene moiety attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves the bromination of naphthalene followed by a series of substitution reactions. One common method includes:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Formation of the Methylamine Derivative: The 1-bromonaphthalene undergoes a nucleophilic substitution reaction with methylamine to form (1-Bromonaphthalen-2-yl)methylamine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromonaphthalen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthylmethylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include various substituted naphthalenes.

    Oxidation: Products include naphthoquinones.

    Reduction: Products include naphthylmethylamine.

Scientific Research Applications

(1-Bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromonaphthalen-2-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalen-2-amine hydrochloride: Similar structure but with an amine group instead of a methylamine group.

    (1-Bromonaphthalen-2-yl)(methyl)sulfane: Contains a sulfane group instead of a methylamine group.

Biological Activity

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromonaphthalene moiety linked to a methylamine group, resulting in the following properties:

PropertyDetails
CAS Number 2703782-42-5
Molecular Formula C₁₂H₁₃BrClN
Molecular Weight 286.6 g/mol
Purity ≥ 95%

The presence of the bromine atom and the methylamine group allows for various interactions with biological targets, potentially influencing its pharmacological properties.

Synthesis Methods

The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves:

  • Bromination of Naphthalene : Introduction of the bromine atom.
  • Formation of Methylamine Derivative : Reaction with methylamine to form the desired compound.
  • Purification : Crystallization or chromatography methods to achieve high purity.

These methods ensure that the compound can be produced efficiently for research and industrial applications.

The biological activity of (1-Bromonaphthalen-2-yl)methylamine hydrochloride is attributed to its ability to interact with various biomolecules. Key interactions include:

  • Hydrogen Bonding : The methylamine group can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.
  • Aromatic Interactions : The bromonaphthalene moiety may engage in π-π stacking with aromatic amino acids, influencing protein conformation and function.

These interactions suggest potential roles in modulating enzymatic activities or serving as a ligand in receptor binding.

Biological Activity and Case Studies

Research has indicated several biological activities associated with (1-Bromonaphthalen-2-yl)methylamine hydrochloride:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that (1-Bromonaphthalen-2-yl)methylamine hydrochloride may also possess similar properties.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of naphthalene derivatives on cancer cell lines. A study revealed that certain structural modifications enhance cytotoxicity, indicating that this compound could be explored for anticancer applications.

Summary of Biological Studies

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in cancer cell lines.
Enzyme InhibitionPotential inhibitor of specific enzymes involved in metabolic pathways.

Applications in Research and Industry

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is being explored for various applications:

  • Pharmaceutical Development : Due to its potential biological activity, it serves as a lead compound in drug discovery efforts targeting microbial infections and cancer.
  • Chemical Synthesis : It acts as an intermediate for synthesizing more complex organic molecules, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H

InChI Key

WRDDYAXUYNNDBT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.